N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide
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Overview
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide is a chemical compound with the molecular formula C15H10Cl3NO2 . It is also known as 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide . It has a molecular weight of 342.6 .
Molecular Structure Analysis
The dihedral angle between the two benzene rings in the molecule is 74.83 (5)° . The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .Physical and Chemical Properties Analysis
This compound has a melting point of 159-161 °C (lit.) and a predicted boiling point of 565.0±50.0 °C . Its density is predicted to be 1.452±0.06 g/cm3 . It is slightly soluble in chloroform and methanol when heated and sonicated . The compound is a solid and its color ranges from pale yellow to yellow .Scientific Research Applications
Synthesis and Biological Activity :
- N-aryl derivatives of related compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase and butyrylcholinestrase, showing moderate to good activities. Molecular docking studies were also carried out to understand their binding interactions (Riaz et al., 2020).
- Another study focused on the synthesis of N-aryl/aralkyl derivatives and evaluated their α-glucosidase inhibitory potential. The research supported the compounds as promising drug leads with significant inhibitory activities (Iftikhar et al., 2019).
Pesticide Potential :
- Research on N-derivatives of related compounds has shown potential for use as pesticides. X-ray powder diffraction characterized these compounds, indicating their application in the field of agriculture (Olszewska et al., 2011).
Solid State Geometry and Crystal Structure Analysis :
- Studies on the solid-state geometry of N-(Aryl)-2,2,2-trichloro-acetamides have been conducted, providing insights into the crystal structures and molecular conformations of these compounds (Gowda et al., 2007).
Herbicide Application and Mechanisms :
- Chloroacetamides like related compounds have been studied for their herbicidal activity, specifically focusing on fatty acid synthesis inhibition in certain plants. This provides insights into the mode of action of these compounds as herbicides (Weisshaar & Böger, 1989).
Pharmaceutical Applications :
- Synthesized derivatives have been evaluated for their anticancer, anti-inflammatory, and analgesic activities, highlighting the pharmaceutical potential of these compounds (Rani et al., 2014).
Metabolism and Mode of Action Studies :
- Research into the metabolism of chloroacetamide herbicides in human and rat liver microsomes has provided valuable information about the metabolic pathways and potential health implications of these compounds (Coleman et al., 2000).
Drug Development :
- Synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer drug development highlight the compound's potential interaction with specific biological targets (Sharma et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c1-14-7-8-15(2)16(11-14)12-22(27)26-21-10-9-17(24)13-19(21)23(28)18-5-3-4-6-20(18)25/h3-11,13H,12H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAPMKOYRZXNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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